molecular formula C17H20ClN3O4S B7754593 TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE

TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE

Cat. No.: B7754593
M. Wt: 397.9 g/mol
InChI Key: ZMVNYNPGWPJVLS-JTQLQIEISA-N
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Description

TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a complex organic compound that features a tert-butyl carbamate group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then functionalized with a chlorophenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets. The oxadiazole ring and the chlorophenyl group are likely involved in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL N-[1-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-10(19-15(23)25-17(2,3)4)14-20-21-16(24-14)26-9-13(22)11-5-7-12(18)8-6-11/h5-8,10H,9H2,1-4H3,(H,19,23)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVNYNPGWPJVLS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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